4,5-Dihydromedroxyprogesterone acetate

概要

説明

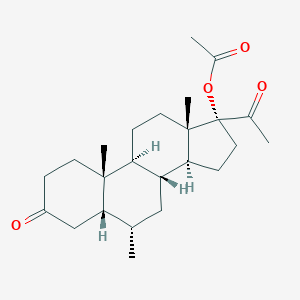

4,5-Dihydromedroxyprogesterone acetate is a synthetic steroid molecule derived from progesteroneThis compound is often studied for its potential biological activities and is a byproduct during the production of medroxyprogesterone acetate .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydromedroxyprogesterone acetate involves several steps, starting from progesteroneThe reaction conditions typically involve the use of reagents such as acetic anhydride and catalysts like pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to those used for medroxyprogesterone acetate. These methods involve large-scale chemical synthesis with stringent control over reaction conditions to ensure high purity and yield .

化学反応の分析

Types of Reactions

4,5-Dihydromedroxyprogesterone acetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into more oxidized forms.

Reduction: Reduction reactions can modify the ketone groups present in the molecule.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can lead to the formation of more oxidized steroids, while reduction can yield alcohol derivatives .

科学的研究の応用

Contraceptive Use

DMPA is primarily recognized for its role as a long-acting injectable contraceptive. Administered intramuscularly, it provides effective pregnancy prevention for approximately 12 weeks. The mechanism involves inhibition of gonadotropin production, thereby preventing ovulation and altering the endometrial lining to reduce the likelihood of implantation .

Advantages of DMPA in Contraception:

- High efficacy in preventing pregnancy.

- Reduced risk of endometrial cancer due to its progestogenic effects.

- Minimal drug interactions compared to other hormonal contraceptives .

Menopausal Hormone Therapy

DMPA is also employed in menopausal hormone therapy, particularly to manage symptoms such as hot flashes and vaginal atrophy. It is often combined with estrogen to mitigate the risk of endometrial hyperplasia that can arise from unopposed estrogen therapy in women with intact uteri .

Treatment of Gynecological Disorders

DMPA is indicated for various gynecological conditions:

- Endometriosis: It alleviates pain and reduces the size of endometrial lesions .

- Abnormal Uterine Bleeding: DMPA helps regulate menstrual cycles and manage abnormal bleeding due to hormonal imbalances .

- Secondary Amenorrhea: It assists in restoring menstrual cycles in women who have missed periods due to hormonal issues .

Oncological Applications

Recent studies have suggested that DMPA may have protective effects against certain types of cancers, particularly epithelial ovarian cancer (EOC). A multicenter case-control study indicated that women using DMPA had a 39% reduced risk of developing EOC, with a more significant reduction observed in long-term users . Additionally, DMPA is used in palliative care for hormone-dependent cancers such as breast and endometrial cancer due to its ability to inhibit tumor growth by acting on hormone receptors .

Transgender Healthcare

DMPA's progestogenic properties make it a valuable component in feminizing hormone therapy for transgender women. It helps develop secondary sexual characteristics while also providing antiandrogenic effects, which can be beneficial during gender transition .

Case Study: EOC Risk Reduction

In a significant study involving 330 patients with EOC and 982 controls, researchers found that prolonged use of DMPA resulted in an odds ratio (OR) of 0.61 for EOC risk reduction. The protective effect was even more pronounced with usage beyond three years (OR 0.17) .

Pharmacokinetics and Safety Studies

Forced degradation studies on DMPA formulations have highlighted potential impurities arising from adverse storage conditions. These studies are crucial for ensuring the safety and efficacy of DMPA products used globally, especially in tropical climates where storage conditions can vary significantly .

Environmental Considerations

The environmental impact of synthetic hormones like DMPA has been a growing concern. Studies show that even trace amounts can disrupt endocrine functions in aquatic organisms. Research into the biodegradability and environmental fate of progestogens is essential for assessing their ecological risks .

作用機序

The mechanism of action of 4,5-Dihydromedroxyprogesterone acetate involves its interaction with steroid receptors. It activates the progesterone receptor, leading to various biological effects. The molecular targets include the progesterone receptor and potentially other steroid receptors. The pathways involved are similar to those of other progestins, influencing gene expression and cellular functions .

類似化合物との比較

Similar Compounds

Medroxyprogesterone acetate: The parent compound from which 4,5-Dihydromedroxyprogesterone acetate is derived.

Progesterone: The natural hormone from which both medroxyprogesterone acetate and this compound are synthesized.

Other progestins: Such as norethindrone and levonorgestrel, which have similar biological activities but different chemical structures.

Uniqueness

This compound is unique due to its specific structural modifications, including the 6α-methyl group and the 17α-acetate group. These modifications confer distinct biological properties and make it a valuable compound for research and analytical purposes.

生物活性

4,5-Dihydromedroxyprogesterone acetate (DMPA) is a derivative of medroxyprogesterone acetate (MPA), a synthetic progestin used in various therapeutic applications such as contraception and hormone replacement therapy. Understanding the biological activity of this compound is crucial for evaluating its efficacy and safety profile in clinical settings.

This compound exerts its effects primarily through the activation of the progesterone receptor (PR). This interaction leads to a cascade of biological responses, including:

- Inhibition of Gonadotropin Production : DMPA prevents follicular maturation and ovulation by inhibiting gonadotropin release from the pituitary gland, which is critical for its contraceptive efficacy .

- Endometrial Effects : The compound induces changes in the endometrial lining, making it less suitable for implantation, thus contributing to its contraceptive action .

- Apoptosis Induction : In cancer cell lines, DMPA has been shown to induce p53-dependent apoptosis, suggesting potential therapeutic applications in hormone-dependent cancers .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by:

- Absorption : The bioavailability varies significantly based on the formulation. For instance, intramuscular injections can lead to prolonged serum levels compared to oral administration .

- Half-life : Depending on the route of administration, the half-life can range from 40 hours for oral tablets to longer durations for injectable forms .

- Metabolism : DMPA undergoes extensive hepatic metabolism, with major metabolites including 6-beta and 2-beta hydroxylated forms. These metabolites may have distinct biological activities that contribute to the overall effects of DMPA .

Table 1: Summary of Biological Activities

Case Study: Contraceptive Efficacy

In clinical trials assessing the efficacy of DMPA as a contraceptive method, it demonstrated a failure rate of approximately 0.2% with perfect use. This high efficacy is attributed to its prolonged action and ability to suppress ovulation effectively .

Case Study: Hormone Replacement Therapy

The Women's Health Initiative study highlighted the risks associated with combined hormone therapy involving MPA. While it offered benefits such as reduced risk of endometrial cancer, it was also associated with increased risks of breast cancer and cardiovascular events when combined with estrogens . This underscores the importance of understanding individual components like DMPA in therapeutic contexts.

Safety Profile and Adverse Effects

Long-term use of DMPA has been associated with several adverse effects:

- Bone Density Reduction : Prolonged use can lead to decreased bone mineral density, raising concerns about osteoporosis risk in users .

- Cardiovascular Risks : Increased incidence of thromboembolic events has been noted, particularly in postmenopausal women using combined hormone therapies .

- Psychological Effects : Some studies suggest potential mood alterations associated with progestin use, necessitating further investigation into mental health outcomes .

特性

IUPAC Name |

[(5S,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h14,18-21H,6-13H2,1-5H3/t14-,18+,19-,20-,21-,22+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGYQVQMQZFLHU-ACWFTSFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4([C@H]1CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69688-15-9 | |

| Record name | 4,5-Dihydromedroxyprogesterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069688159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6aplha-Methyl-3,20-dioxopregnan-17-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIHYDROMEDROXYPROGESTERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30R4R25OEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the purpose of the research described in the abstract?

A1: The research focuses on developing a reliable and efficient method to quantify 4,5-dihydromedroxyprogesterone acetate, specifically when present as an impurity in medroxyprogesterone acetate and its tablet formulations []. This is crucial for quality control purposes in pharmaceutical manufacturing.

Q2: What analytical technique was employed in the study, and what were the key findings?

A2: The researchers used High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound []. They achieved a linear calibration curve for the compound in a specific concentration range (2-50 μg/mL) and demonstrated high recovery rates (99.2%) from both pure drug substance and tablet formulations []. This suggests the method is accurate and suitable for its intended purpose.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。